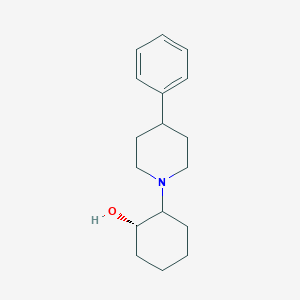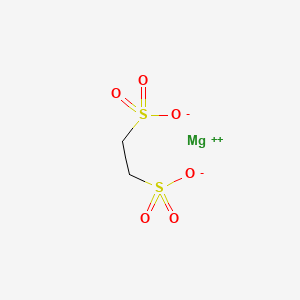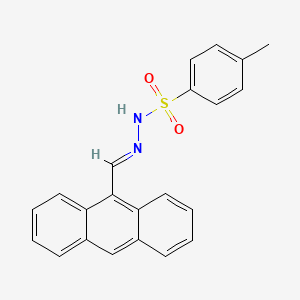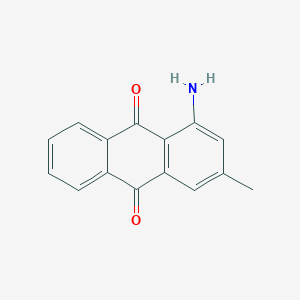
1,8-Diamino-2-methylanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Diamino-2-methylanthracene-9,10-dione is an organic compound with the molecular formula C15H12N2O2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains amino groups at the 1 and 8 positions, a methyl group at the 2 position, and carbonyl groups at the 9 and 10 positions. This compound is known for its vibrant color and is often used in dye and pigment industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Diamino-2-methylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the nitration of 2-methylanthracene-9,10-dione followed by reduction to introduce the amino groups. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
1,8-Diamino-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups or reduce the carbonyl groups.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Acyl chlorides or alkyl halides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various acylated or alkylated derivatives .
Scientific Research Applications
1,8-Diamino-2-methylanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other anthracene derivatives and as a reagent in organic synthesis.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in fluorescence microscopy.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anticancer properties.
Mechanism of Action
The mechanism of action of 1,8-diamino-2-methylanthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation is facilitated by the planar structure of the anthracene core, which allows it to insert between DNA base pairs. Additionally, the amino groups can form hydrogen bonds with nucleotides, further stabilizing the intercalated complex .
Comparison with Similar Compounds
Similar Compounds
1,8-Diaminoanthracene-9,10-dione: Similar structure but lacks the methyl group at the 2 position.
1,8-Diethoxyanthracene-9,10-dione: Contains ethoxy groups instead of amino groups.
1,3,8-Trihydroxy-6-methylanthracene-9,10-dione: Contains hydroxyl groups instead of amino groups
Uniqueness
1,8-Diamino-2-methylanthracene-9,10-dione is unique due to the presence of both amino and methyl groups, which confer distinct chemical and physical properties. These functional groups enhance its reactivity and make it suitable for a wide range of applications, from dye production to biological research .
Properties
CAS No. |
10146-55-1 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1,8-diamino-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H12N2O2/c1-7-5-6-9-12(13(7)17)15(19)11-8(14(9)18)3-2-4-10(11)16/h2-6H,16-17H2,1H3 |
InChI Key |
WBAJUIUMHNNUHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=CC=C3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


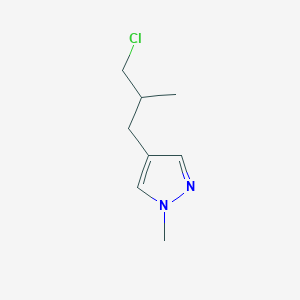
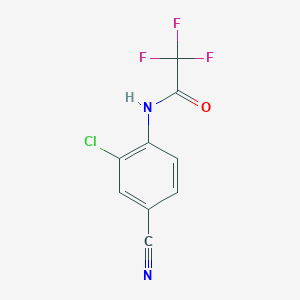
![Propanoicacid,3-oxo-3-[(2-phenylethyl)amino]-,ethylester](/img/structure/B13144774.png)
![2,6-Difluorobenzo[d]oxazole](/img/structure/B13144784.png)

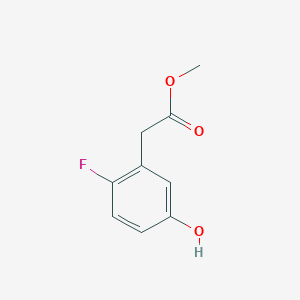
![(R)-2-Amino-2-(6-octyl-1H-benzo[d]imidazol-2-yl)ethyl dihydrogen phosphate](/img/structure/B13144793.png)
![5-Nitro-[3,4'-bipyridin]-6-amine](/img/structure/B13144801.png)
![2-Methyl-4,5-dihydro-1H-benzo[d]imidazol-6(7H)-one](/img/structure/B13144806.png)
